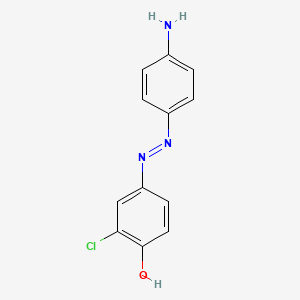![molecular formula C7H4FIN2 B12098961 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound that features both fluorine and iodine substituents on a pyrrolo[2,3-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by selective halogenation.
Formation of Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Fluorination: Introduction of the fluorine atom can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Iodination: The iodine atom is typically introduced using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Both the fluorine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrrolo[2,3-c]pyridine core or the substituents.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the pyrrolo[2,3-c]pyridine core linked to another aromatic ring.
科学的研究の応用
Chemistry
In chemistry, 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine can enhance binding affinity and selectivity through halogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-c]pyridine
- 5-Fluoro-3-bromo-1H-pyrrolo[2,3-c]pyridine
- 5-Fluoro-3-chloro-1H-pyrrolo[2,3-c]pyridine
Uniqueness
Compared to its analogs, 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to the specific combination of fluorine and iodine atoms. This combination can influence the compound’s reactivity, binding properties, and overall stability, making it particularly valuable in applications where these characteristics are desired.
特性
分子式 |
C7H4FIN2 |
|---|---|
分子量 |
262.02 g/mol |
IUPAC名 |
5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H |
InChIキー |
CPXHQTGFUOWPKT-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CNC2=CN=C1F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)

![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)




![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)

![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)
